molecular formula C12H11F3N2 B8273599 6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B8273599
M. Wt: 240.22 g/mol
InChI Key: YKMAEZBLMJBNJS-UHFFFAOYSA-N
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Patent
US08008279B2

Procedure details

To 4-piperidone.HCl (1.36 g, 10.0 mmol) and 2-trifluoromethylphenylhydrazine.HCl (2.13 g, 10.0 mmol) in acetic acid (50 mL) was added the 1.0 M borontrifluoride etherate (2.46 mL, 20.0 mmol) and the reaction stirred at 90° C. for 8 hours and then allowed to cool. The mixture was concentrated in vacuo and ethanol (ca 20 mL) added and then cooled to 0° C., the solid was filtered off and the mother liquor was concentrated in vacuo and water (adjusted to pH 14 with 2M NaOH) added to the residue. The solid was filtered off and washed with water and dried under high vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.13 g
Type
reactant
Reaction Step Four
Quantity
2.46 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.Cl.[F:9][C:10]([F:20])([F:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH:17]N.B(F)(F)F.CCOCC>C(O)(=O)C>[F:9][C:10]([F:19])([F:20])[C:11]1[C:12]2[NH:17][C:4]3[CH2:3][CH2:2][NH:1][CH2:6][C:5]=3[C:13]=2[CH:14]=[CH:15][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)=O
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C=CC=C1)NN)(F)F
Step Four
Name
Quantity
2.13 g
Type
reactant
Smiles
Cl
Name
Quantity
2.46 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 90° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo and ethanol (ca 20 mL)
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated in vacuo and water (adjusted to pH 14 with 2M NaOH)
ADDITION
Type
ADDITION
Details
added to the residue
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
FC(C1=CC=CC=2C3=C(NC12)CCNC3)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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